2H-Imidazol-2-one, 1,3-dihydro-, oxime
Overview
Description
2H-Imidazol-2-one, 1,3-dihydro-, oxime is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This specific compound is characterized by the presence of an oxime group, which is a functional group containing a nitrogen-oxygen double bond. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-, oxime typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of palladium on carbon (Pd/C) as a catalyst is common, followed by hydrolysis in the presence of hydrochloric acid (HCl) and subsequent heterocyclization with decarboxylation . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2H-Imidazol-2-one, 1,3-dihydro-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Imidazole derivatives with various substituents.
Reduction: Amino-imidazole compounds.
Substitution: Imidazole compounds with different functional groups replacing the oxime group.
Scientific Research Applications
2H-Imidazol-2-one, 1,3-dihydro-, oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating various biological processes. The exact molecular targets and pathways are still under investigation, but its ability to inhibit enzyme activity is a key feature .
Comparison with Similar Compounds
2H-Imidazol-2-one, 1,3-dihydro-, oxime can be compared with other imidazole derivatives:
1,3-Dihydro-2H-imidazol-2-one: This compound lacks the ox
Properties
IUPAC Name |
N-(1H-imidazol-2-yl)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c7-6-3-4-1-2-5-3/h1-2,7H,(H2,4,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZNBBAISHNYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550042 | |
Record name | N-Hydroxy-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102998-00-5 | |
Record name | N-Hydroxy-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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